molecular formula C10H22N2 B3174582 1-(3-Methylbutyl)-1,4-diazepane CAS No. 953899-33-7

1-(3-Methylbutyl)-1,4-diazepane

Cat. No.: B3174582
CAS No.: 953899-33-7
M. Wt: 170.3 g/mol
InChI Key: XYAGVTCTZXLVQH-UHFFFAOYSA-N
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Description

1-(3-Methylbutyl)-1,4-diazepane (CAS 953899-33-7) is a valuable chemical intermediate in pharmaceutical and antimicrobial research. It features a seven-membered 1,4-diazepane ring, a scaffold prevalent in hit-to-lead optimization due to its versatility and hydrophobic nature, which can facilitate cell permeation and enhance biological activity . The 1,4-diazepane core is a key structural motif in compounds with a broad spectrum of documented pharmaceutical properties, including anti-bacterial, anti-microbial, anti-viral, and anti-cancer activities . This specific derivative, with its 3-methylbutyl substituent, is part of ongoing explorations into new therapeutic agents . Researchers utilize this compound in the synthesis of more complex molecules for biological screening. The molecular formula is C10H22N2, and it has a molecular weight of 170.3 g/mol . This product is offered with a purity of 95% and is intended for research applications only. It is not for diagnostic or therapeutic use. Handle with appropriate care; safety data indicates it may be harmful if swallowed and cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylbutyl)-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2)4-8-12-7-3-5-11-6-9-12/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAGVTCTZXLVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 3 Methylbutyl 1,4 Diazepane and Analogous Structures

Established Synthetic Routes to the 1,4-Diazepane Core

The construction of the 1,4-diazepane framework is a key step and can be accomplished through several established methods.

Intramolecular cyclization is a fundamental and widely employed strategy for the synthesis of cyclic compounds, including the seven-membered 1,4-diazepane ring. This approach typically involves the formation of one or two new bonds on a linear precursor to close the ring.

A notable example is the intramolecular Fukuyama-Mitsunobu cyclization. This reaction has been successfully used in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for certain pharmaceuticals. The process starts with a commercially available chiral amino alcohol, which is converted into an N-nosyl diamino alcohol. The subsequent intramolecular cyclization under Fukuyama-Mitsunobu conditions constructs the 1,4-diazepane ring. researchgate.net This method is advantageous due to its use of readily available starting materials and its ability to control stereochemistry.

Another approach involves the domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. This method allows for the efficient, one-step preparation of monocyclic 1,4-diazepinones under transition metal-free conditions, tolerating a variety of substrates to produce the desired products in good to excellent yields. nih.gov

The intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by a copper(I) iodide/N,N-dimethylglycine system, provides a pathway to azetidine-fused 1,4-diazepine derivatives. These intermediates can then undergo ring-opening reactions to yield functionalized 1,4-benzodiazepines. mdpi.comnih.gov

The intramolecular cyclization of a δ-hydroxy acid to a δ-lactone provides a conceptual parallel for ring closure, where the hydroxyl and carboxylic acid groups within the same molecule react to form a cyclic ester. This highlights the general principle of intramolecular reactions in forming cyclic structures. youtube.com

Table 1: Examples of Cyclization Reactions for 1,4-Diazepane Core Synthesis
Starting MaterialsReaction TypeProductKey Features
N-nosyl diamino alcoholFukuyama-Mitsunobu cyclization(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylateStereocontrolled, good for chiral synthesis researchgate.net
1-Azadienes and α-halogenoacetamidesDomino aza-Michael/SN2Monocyclic 1,4-diazepinonesOne-step, transition metal-free nih.gov
1-(2-Bromobenzyl)azetidine-2-carboxamidesIntramolecular C-N bond couplingAzetidine-fused 1,4-diazepinesAccess to functionalized benzodiazepines mdpi.comnih.gov

Ring expansion reactions offer an alternative route to seven-membered rings from more readily available five- or six-membered heterocyclic precursors. These methods can provide access to unique substitution patterns on the diazepane ring.

One documented example involves the unusual ring expansion of intermediate 1,3-diazines to form 1,4-diazines. In this process, the reaction of 2-anilino-2-ethoxy-3-oxothiobutanoic acid anilide with aliphatic 1,2-diamines leads to the formation of fully saturated piperazin-3-one and quinoxalin-3-one derivatives, which then undergo ring expansion. nih.gov

Another strategy involves the photochemical ring expansion of tetrazolo[1,5-a]pyridines or 2-azidopyridines. Irradiation of these precursors leads to the elimination of nitrogen and expansion to 1,3-diazacyclohepta-1,2,4,6-tetraenes. rsc.org While this method yields 1,3-diazepines, it demonstrates the principle of ring expansion for forming seven-membered diazepine (B8756704) systems. The synthesis of 1,3-diazepine derivatives has also been achieved through the ring expansion of alkyl 4-chloromethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylates. researchgate.net

Reductive amination is a powerful and versatile method for forming C-N bonds and is particularly useful for the synthesis of substituted amines. masterorganicchemistry.comyoutube.com This reaction involves the initial formation of an imine or enamine from an amine and a carbonyl compound (aldehyde or ketone), followed by its reduction to the corresponding amine. youtube.com

In the context of 1,4-diazepane synthesis, intramolecular reductive amination can be employed. For instance, a linear precursor containing both an amine and a carbonyl group, or two amine groups and a dicarbonyl compound, can be cyclized via reductive amination to form the diazepane ring. This method is advantageous as it often proceeds in a single pot and can be used to introduce substituents on the nitrogen atoms.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be critical, with NaBH₃CN being particularly effective as it selectively reduces the iminium ion in the presence of the starting carbonyl compound. masterorganicchemistry.com

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. beilstein-journals.orgyoutube.com MCRs are attractive for building complex molecules like 1,4-diazepanes due to their atom economy, step economy, and the ability to generate molecular diversity. researchgate.net

A notable MCR for the synthesis of 1,4-diazepan-5-ones involves a Ugi four-component reaction followed by an intramolecular nucleophilic substitution. This two-step sequence provides a convergent route to both aliphatic and benzo-fused 1,4-diazepanone systems. nih.gov

Another approach utilizes a domino process involving the in-situ generation of an aza-Nazarov reagent from 1,2-diamines and alkyl 3-oxohex-5-enoates. The subsequent intramolecular aza-Michael cyclization yields 1,4-diazepanes. This method is step- and atom-economical and can often be performed under solvent-free conditions. acs.orgresearchgate.net

Table 2: Examples of Multi-Component Reactions for 1,4-Diazepane Synthesis
ReactantsReaction TypeProductKey Features
Amine, carbonyl compound, isocyanide, carboxylic acidUgi MCR followed by cyclization1,4-Diazepan-5-onesConvergent, builds complexity quickly nih.gov
1,2-Diamines, alkyl 3-oxohex-5-enoatesDomino aza-Nazarov/aza-Michael1,4-DiazepanesAtom-economical, solvent-free potential acs.orgresearchgate.net

Targeted Synthesis of 1-(3-Methylbutyl)-1,4-Diazepane

The introduction of the 3-methylbutyl (isopentyl) group onto the 1,4-diazepane scaffold is the final key step in the synthesis of the target molecule. This can be achieved through various N-alkylation techniques.

Direct alkylation of a pre-formed 1,4-diazepane ring is a straightforward approach to synthesize N-substituted derivatives. This method involves the reaction of 1,4-diazepane with a suitable 3-methylbutyl halide, such as 1-bromo-3-methylbutane, in the presence of a base.

A relevant example can be found in a patent describing the synthesis of related 1,4-diazepane derivatives. The general method involves the reaction of a protected 1,4-diazepane intermediate with a sulfonyl chloride in the presence of a base like triethylamine. While not a direct alkylation with an alkyl halide, it demonstrates the principle of N-functionalization of the diazepane ring. google.com To synthesize this compound, one would react 1,4-diazepane with a 3-methylbutyl halide. To favor mono-alkylation, a large excess of the diazepane can be used. Alternatively, a protecting group strategy can be employed, where one nitrogen of the 1,4-diazepane is protected (e.g., with a Boc group), followed by alkylation of the unprotected nitrogen, and subsequent deprotection.

Table 3: Hypothetical Direct Alkylation for this compound
SubstratesReagentsProductKey Considerations
1,4-Diazepane, 1-Bromo-3-methylbutaneBase (e.g., K₂CO₃, Et₃N)This compoundPotential for di-alkylation, requires purification
1-(tert-Butoxycarbonyl)-1,4-diazepane, 1-Bromo-3-methylbutaneBase, then deprotection (e.g., TFA)This compoundControlled mono-alkylation, additional protection/deprotection steps

Fragment Coupling Strategies

The construction of the 1,4-diazepane ring system is often achieved by coupling distinct molecular fragments that together form the heterocyclic structure. These strategies are valued for their convergent nature, allowing for the pre-fabrication of complex segments before the final ring-closing step.

One prominent fragment coupling approach involves the intramolecular cyclization of linear precursors. For instance, the synthesis of 1,2,4-trisubstituted 1,4-diazepanes can be accomplished through the intramolecular coupling of amino acid derivatives. nih.gov In this method, a key step is the formation of the seven-membered ring via an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) mediated coupling, which facilitates the amide bond formation between the two ends of a linear amino acid precursor. nih.gov

Another powerful technique is the intramolecular C-N bond cross-coupling reaction. This has been demonstrated in the synthesis of azetidine-fused 1,4-benzodiazepine (B1214927) derivatives, where a CuI/N,N-dimethylglycine catalyst system promotes the cyclization of 1-(2-bromobenzyl)azetidine-2-carboxamides under mild conditions. nih.gov This strategy effectively forges a key C-N bond to complete the diazepine ring. nih.gov

Domino reactions, which involve a cascade of transformations in a single pot, also represent a sophisticated fragment coupling strategy. A notable example is the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. researchgate.net This process proceeds through the in-situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael reaction to form the diazepane ring in a step- and atom-economical manner. researchgate.net Reductive amination is another versatile method, used for producing N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines. This one-pot synthesis involves an initial carbonyl-amine condensation followed by reduction with sodium borohydride to achieve the tri-substituted product. nih.gov

Optimization of Reaction Conditions and Yield

Achieving high yields in the synthesis of 1,4-diazepane derivatives is critically dependent on the optimization of reaction conditions. Factors such as the choice of catalyst, solvent, temperature, and reactant stoichiometry are meticulously fine-tuned to enhance reaction efficiency and product formation.

The synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives through the reaction of ketimine intermediates with aldehydes has been significantly improved by using Keggin-type heteropolyacids (HPAs) as catalysts. nih.gov Research has shown that the catalytic activity is dependent on the catalyst's composition. For example, substituting molybdenum atoms with vanadium atoms in the HPA structure can decrease reaction times and increase product yields. nih.gov The optimization process identified H₅PMo₁₀V₂O₄₀ as the most effective catalyst, providing superior yields and shorter reaction times compared to other HPAs or conventional acids like CF₃COOH. nih.gov The reaction temperature was also a critical parameter, with reflux conditions being necessary for the reaction to proceed, while no reaction was detected at room temperature. nih.gov

Optimization of Catalyst for Diazepine Synthesis nih.gov
CatalystTime (h)Yield (%)
H₃PW₁₂O₄₀5.080
H₃PMo₁₂O₄₀4.582
H₄PMo₁₁VO₄₀3.085
H₆PMo₉V₃O₄₀2.590
H₅PMo₁₀V₂O₄₀2.094
CF₃COOH6.075

In another example, the Rh(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides to form benzo[f]pyrazolo[1,5-a] nih.govnih.govdiazepines involved extensive optimization. acs.org The choice of solvent was crucial, with DCE (1,2-dichloroethane) proving superior to others like HFIP (hexafluoroisopropanol). The combination of a rhodium catalyst, [Cp*RhCl₂]₂, with a silver salt additive, AgTFA (silver trifluoroacetate), significantly improved the product yield. acs.org Further refinement of the acid co-catalyst, substrate ratio, temperature, and reaction time led to the identification of the optimal conditions, achieving excellent yields. acs.org

Optimization of Reaction Conditions for Benzo[f]pyrazolo[1,5-a] nih.govnih.govdiazepine Synthesis acs.org
EntryCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)
1[CpRhCl₂]₂-HFIP70643
2[CpRhCl₂]₂-DCE70655
3[CpRhCl₂]₂AgTFADCE70671
4[CpRhCl₂]₂AgTFADCE90685
5[CpRhCl₂]₂AgTFADCE90582
6[CpRhCl₂]₂AgTFADCE90785

Stereoselective Synthesis of Chiral 1,4-Diazepane Derivatives

The synthesis of specific enantiomers of chiral 1,4-diazepane derivatives is of significant interest due to the stereospecific nature of biological receptors. Stereoselective synthesis aims to produce a single stereoisomer, which is crucial for developing pharmacologically active agents.

Asymmetric Synthetic Routes

Asymmetric synthesis establishes stereocenters using chiral starting materials, reagents, or catalysts. A practical asymmetric synthesis for (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key pharmaceutical intermediate, has been developed starting from commercially available (S)-2-aminopropan-1-ol. researchgate.net This route constructs the chiral 1,4-diazepane ring via an intramolecular Fukuyama-Mitsunobu cyclization of a N-nosyl diamino alcohol. researchgate.net

Another effective strategy is the use of the "chiral pool," which employs readily available, enantiomerically pure natural products like amino acids as starting materials. nih.gov For example, 1,2,4-trisubstituted 1,4-diazepanes have been synthesized starting from enantiomerically pure amino acids, ensuring the stereochemical integrity of the final product. nih.gov Similarly, L-asparagine has been used as a chiral precursor to prepare optically active aminocarboxylic acids, which are then cyclized to form the hexahydro-1H-1,4-diazepine ring with retention of configuration. researchgate.net A one-pot enantioselective route to tetrahydro-1,4-benzodiazepin-2-ones has also been developed using an organocatalyzed sequence involving a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization. chemistryviews.org

Chiral Auxiliary-Mediated Transformations

Chiral auxiliary-mediated transformations involve temporarily incorporating a chiral molecule into the synthetic sequence to direct the stereochemical outcome of a reaction. While not always explicitly defined as such, syntheses starting from the chiral pool, like those using enantiomerically pure amino acids, can be viewed through this lens, where the chiral amino acid scaffold directs the formation of the diazepane ring. nih.gov After the key stereocenter-forming reactions, the auxiliary part of the molecule can be modified or is inherently part of the final desired structure. This approach leverages the pre-existing chirality of the starting material to build complex chiral molecules.

Enantioselective Catalysis in Diazepane Synthesis

Enantioselective catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. youtube.com This approach is highly efficient and atom-economical.

In the context of diazepane-related structures, organocatalysis has proven effective. For instance, the asymmetric synthesis of tetrahydro-1,4-benzodiazepin-2-ones was achieved using a quinine-derived urea (B33335) as an organocatalyst. chemistryviews.org This catalyst facilitated a sequence of reactions, including an asymmetric epoxidation, to produce the final heterocyclic products with high enantioselectivity (up to 98% ee). chemistryviews.org Proline, a naturally occurring chiral amino acid, is another well-known organocatalyst used in asymmetric transformations like aldol (B89426) and Mannich reactions, which can be applied to construct chiral building blocks for diazepane synthesis. youtube.com

Metal-based chiral catalysts are also employed. Chiral copper(II) Lewis acid complexes have been used to catalyze enantioselective Mukaiyama-Michael additions. nih.gov This methodology provides access to highly functionalized chiral diazoacetoacetates, which are versatile building blocks for more complex chiral molecules. nih.gov The CBS reduction is another example of a reliable catalytic asymmetric transformation that uses a chiral oxazaborolidine catalyst to reduce prochiral ketones to chiral secondary alcohols with high enantioselectivity, a transformation valuable in multi-step syntheses of chiral compounds. youtube.com The catalyst itself is often derived from a natural chiral source like the amino acid proline. youtube.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 1-(3-Methylbutyl)-1,4-diazepane in solution. By analyzing ¹H and ¹³C NMR spectra, including advanced 2D techniques, a complete picture of the atom connectivity and stereochemistry can be developed.

Detailed ¹H and ¹³C NMR Spectral Analysis for Connectivity and Stereochemistry

The ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule. The chemical shifts are predicted based on the functional groups present: the isobutyl group and the 1,4-diazepane (homopiperazine) ring.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the isobutyl substituent and the seven-membered diazepane ring. The N-H proton of the secondary amine will likely appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The protons on the carbon adjacent to the N1-nitrogen (isobutyl side) will be deshielded compared to those further down the chain. The protons of the diazepane ring will exhibit complex splitting patterns due to coupling with each other, further complicated by the ring's conformational flexibility.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each carbon atom in a distinct chemical environment. Due to the molecule's symmetry, some carbons within the diazepane ring may have similar chemical shifts. The carbons of the isobutyl group will have characteristic shifts, with the terminal methyl carbons being the most shielded (lowest ppm). The carbons of the diazepane ring attached to the nitrogen atoms will be found further downfield.

Predicted ¹H NMR Spectral Data for this compound

Protons (Position)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1' (CH₂)~2.45t~7.5
H-2' (CH₂)~1.40q~7.0
H-3' (CH)~1.75m-
H-4' (2 x CH₃)~0.90d~6.6
NH 1.0 - 3.0br s-
Ring CH₂ (C2, C3, C5, C7)2.60 - 2.90m-
Ring CH₂ (C6)~1.70m-

Predicted ¹³C NMR Spectral Data for this compound

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C-1' (CH₂)~55.0
C-2' (CH₂)~38.5
C-3' (CH)~26.0
C-4' (2 x CH₃)~22.5
C-2, C-7 (Ring)~52.0
C-3, C-5 (Ring)~48.0
C-6 (Ring)~28.0

Note: The predicted values are estimates based on standard substituent effects and data from similar N-alkylated diamine structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, strong correlations would be expected between the H-1' and H-2' protons of the isobutyl chain, and between H-2' and H-3'. Within the diazepane ring, COSY would help trace the proton-proton coupling network around the seven-membered ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. Each CH, CH₂, and CH₃ group would produce a cross-peak, allowing for the direct assignment of a carbon resonance based on its attached proton's chemical shift.

Dynamic NMR Studies for Conformational Analysis and Ring Inversion Barriers

The seven-membered 1,4-diazepane ring is not planar and is known to exist as a mixture of rapidly interconverting conformers at room temperature, most commonly chair and twist-boat forms. nih.govlookchem.com This dynamic process, known as ring inversion, can be studied using variable-temperature NMR (Dynamic NMR).

At room temperature, the rapid interconversion of these conformers typically results in averaged signals for the ring protons and carbons in the NMR spectra. However, as the temperature is lowered, the rate of this inversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for the individual, non-equivalent protons and carbons of each distinct conformer may become resolved. By analyzing the changes in the NMR lineshape as a function of temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for the ring inversion process can be calculated. Studies on related 1,4-diazepane and benzodiazepine (B76468) systems have shown that these barriers are typically in a range that is accessible to dynamic NMR analysis. researchgate.net

Investigation of Solvent Effects on NMR Chemical Shifts

The chemical shifts of protons, particularly those involved in hydrogen bonding like the N-H proton, are sensitive to the solvent used for the NMR experiment. Protic and hydrogen-bond accepting solvents (like DMSO-d₆ or CD₃OD) can form hydrogen bonds with the solute's N-H group, leading to a significant downfield shift of its resonance compared to when measured in a non-polar solvent like benzene-d₆ or CDCl₃. sigmaaldrich.com The solvent can also influence the conformational equilibrium of the flexible diazepane ring through dipole-dipole interactions, which can cause small but measurable changes in the chemical shifts of the ring protons and carbons. Aromatic solvents like benzene-d₆ can induce specific shifts (aromatic solvent-induced shifts, ASIS) due to anisotropic effects, where protons located above or on the side of the benzene (B151609) ring experience upfield or downfield shifts, respectively.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule by probing their vibrational frequencies.

Characteristic Absorption Band Analysis

The IR and Raman spectra of this compound would be dominated by vibrations of the N-H, C-H, and C-N bonds.

Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-HStretch3350 - 3250Medium, broad
C-H (sp³)Stretch2960 - 2850Strong
N-HBend (Scissoring)1650 - 1580Medium
C-HBend (Scissoring/Bending)1470 - 1365Medium
C-NStretch1250 - 1020Medium

The N-H stretching vibration is particularly characteristic, often appearing as a broad band in the 3350-3250 cm⁻¹ region due to hydrogen bonding. The strong absorptions between 2960 and 2850 cm⁻¹ are definitive evidence of the aliphatic C-H bonds in both the isobutyl group and the diazepane ring. The C-N stretching vibrations are typically found in the fingerprint region and can be useful for confirming the presence of the amine functionalities. IR data from related 1,4-diazepane structures show characteristic bands for N-H and C-H stretches in these expected regions. openpharmaceuticalsciencesjournal.com

Elucidation of Functional Group Presence and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The key vibrational modes anticipated for this compound include:

N-H Stretching: The secondary amine within the diazepane ring will show a characteristic stretching vibration. Typically, this appears as a moderate to weak band in the region of 3300-3500 cm⁻¹.

C-H Stretching: Vibrations of the carbon-hydrogen bonds in the isobutyl group and the diazepane ring will result in strong absorptions in the 2850-3000 cm⁻¹ range.

C-N Stretching: The stretching of the carbon-nitrogen bonds within the diazepane ring and the bond connecting the isobutyl group is expected to produce absorptions in the 1020-1250 cm⁻¹ region.

CH₂ and CH₃ Bending: The bending vibrations of the methylene (B1212753) groups in the ring and the methyl groups of the isobutyl substituent will give rise to characteristic bands in the 1430-1470 cm⁻¹ range.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amine (N-H)Stretch3300 - 3500Weak to Medium
Alkane (C-H)Stretch2850 - 3000Strong
Amine (C-N)Stretch1020 - 1250Medium
Methylene (CH₂)Bend~1465Variable
Methyl (CH₃)Bend~1450 and ~1375Variable

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides crucial information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.

For this compound (C₉H₂₀N₂), the molecular weight is 156.27 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 156.

The fragmentation of this compound would likely proceed through several characteristic pathways, primarily involving cleavages at the bonds adjacent to the nitrogen atoms (alpha-cleavage) and within the isobutyl side chain. Common fragmentation patterns for similar aliphatic amines and diazepine (B8756704) derivatives suggest the following potential fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment StructureFragmentation Pathway
156[C₉H₂₀N₂]⁺Molecular Ion (M⁺)
141[C₈H₁₇N₂]⁺Loss of a methyl radical (•CH₃) from the isobutyl group.
113[C₆H₁₃N₂]⁺Loss of a propyl radical (•C₃H₇) from the isobutyl group.
99[C₅H₁₁N₂]⁺Cleavage of the isobutyl group at the C-N bond.
85[C₄H₉N₂]⁺Ring fragmentation.
56[C₃H₆N]⁺Common fragment from the diazepane ring.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state. While a specific crystal structure for this compound is not publicly available, analysis of related diazepane derivatives allows for a detailed prediction of its solid-state architecture.

The bond lengths, bond angles, and torsion angles define the precise geometry of the molecule. Based on crystallographic data of similar N-substituted diazepanes, the following parameters can be expected.

Table 3: Predicted Bond Parameters for this compound

ParameterAtoms InvolvedExpected Value
Bond LengthC-N (ring)~1.46 - 1.48 Å
Bond LengthC-C (ring)~1.52 - 1.54 Å
Bond LengthC-N (side chain)~1.47 Å
Bond AngleC-N-C (ring)~112° - 115°
Bond AngleN-C-C (ring)~110° - 114°
Torsion AngleC-N-C-C (ring)Variable, defines conformation

The seven-membered diazepane ring is flexible and can adopt several conformations. The most common low-energy conformations are the chair and the boat (or twist-boat) forms. Studies on N,N'-disubstituted-1,4-diazepanes have shown that the ring often adopts a twist-boat conformation. However, other diazepane derivatives have been observed in a chair conformation in the crystalline state. The specific conformation of this compound would be influenced by the steric bulk of the isobutyl group and the packing forces within the crystal lattice. It is plausible that it could crystallize in a twist-boat conformation to minimize steric hindrance.

Theoretical and Computational Investigations of 1 3 Methylbutyl 1,4 Diazepane and 1,4 Diazepane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and preferred structures of molecules. These methods solve approximations of the Schrödinger equation to determine molecular energies and wavefunctions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. nih.govyoutube.com For systems like 1,4-diazepane and its derivatives, DFT is employed to perform geometry optimization, a process that finds the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. youtube.com

Studies on related 1,4-diazepane derivatives often utilize functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve reliable results. nih.govnih.gov For 1-(3-Methylbutyl)-1,4-diazepane, a DFT geometry optimization would predict key structural parameters. These parameters include the bond lengths and angles within the seven-membered diazepane ring and the attached 3-methylbutyl group. The optimization would also reveal the puckering of the diazepine (B8756704) ring and the preferred orientation of the substituent. nih.gov

Table 1: Common DFT Functionals and Basis Sets for Organic Molecule Analysis

Method Type Examples Typical Application
DFT Functionals B3LYP, ωB97XD, PBE1PBE Calculating electronic structure, geometry, and energies.

| Basis Sets | 6-31G(d,p), 6-311++G(d,p), aug-cc-pVTZ | Defining the set of functions used to build molecular orbitals. |

This table presents examples of computational methods frequently used in DFT studies.

Beyond DFT, other quantum mechanical methods are available. Ab initio methods, Latin for "from the beginning," are highly accurate as they are derived directly from theoretical principles without experimental data. However, they are computationally very demanding. The "replica path method" using ab initio calculations has been employed to investigate the inversion of 1,4-benzodiazepines, which share a similar diazepine core. researchgate.net

Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than DFT or ab initio methods. researchgate.net These methods are useful for quickly screening large numbers of molecules or for studying very large systems. Both methods can be used to calculate a variety of molecular properties, such as dipole moments and polarizability, which are crucial for understanding a molecule's interactions with other molecules and external fields. researchgate.netresearchgate.net

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The seven-membered 1,4-diazepane ring is highly flexible and can exist in several conformations, most notably chair and boat forms. nih.govmdpi.com Computational studies on N,N-disubstituted-1,4-diazepane derivatives have shown that the ring can adopt unexpected twist-boat conformations, stabilized by intramolecular interactions. nih.gov

For the parent 1,4-diazepane (homopiperazine), X-ray crystallography has shown it to exist in a pseudo-chair conformation. mdpi.com The addition of a bulky 3-methylbutyl group at the N1 position of this compound would significantly influence the conformational equilibrium. To minimize steric strain, the 3-methylbutyl group would likely prefer an equatorial position on the diazepane ring. nih.gov Quantum chemical calculations can determine the relative energies of these different conformers, identifying the most stable isomer and the energy barriers for interconversion between them. researchgate.net

Table 2: Relative Energies of 1,4-Diazepane Ring Conformations (Illustrative)

Conformation Relative Energy (kcal/mol) Key Feature
Chair 0.0 (most stable) Staggered arrangements, minimizing torsional strain.
Twist-Boat Higher A flexible intermediate conformation.

| Boat | Highest | Eclipsed interactions leading to higher energy. |

Note: This table provides a generalized hierarchy of stability for a cycloheptane-like ring. Actual energy values vary based on substitution and computational method.

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. joaquinbarroso.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. joaquinbarroso.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. schrodinger.com A small gap suggests high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich nitrogen atoms. The HOMO-LUMO gap can be calculated using DFT methods and provides insight into the molecule's electronic transitions and reactivity patterns. nih.govyoutube.com

Table 3: Example FMO Data for a Diazepane Derivative

Parameter Energy (eV) Description
HOMO Energy -5.8 Energy of the highest occupied molecular orbital.
LUMO Energy -0.5 Energy of the lowest unoccupied molecular orbital.

| HOMO-LUMO Gap | 5.3 | Energy difference, indicating electronic stability. |

Note: These are representative values for a heterocyclic amine system and would be specifically calculated for this compound in a dedicated study.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule. chemrxiv.org It maps the electrostatic potential onto the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.govresearchgate.net

MEP analysis is invaluable for predicting how a molecule will interact with other chemical species. chemrxiv.org For this compound, an MEP map would show regions of strong negative potential around the two nitrogen atoms, highlighting them as the primary sites for electrophilic attack or hydrogen bonding. nih.gov The hydrocarbon portions, including the 3-methylbutyl group and the carbon backbone of the ring, would exhibit a neutral or slightly positive potential. This information is crucial for understanding non-covalent interactions and molecular recognition processes. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations focus on static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.comfrontiersin.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, effectively creating a "computational microscope" to observe molecular behavior. frontiersin.org

For this compound, MD simulations could be used to:

Explore the conformational flexibility of the diazepane ring and the attached alkyl chain in a solvent environment, such as water. nih.gov

Analyze the stability of different conformers over time and the transitions between them.

Study the interactions between the molecule and its environment, including the formation and breaking of hydrogen bonds with solvent molecules.

Investigate its potential binding modes and dynamics within the active site of a biological target, such as a protein receptor. nih.govnih.gov

MD simulations performed on similar diazepane-based ligands have been used to confirm docking results and understand their interactions with receptors, providing a dynamic picture of the binding process. nih.gov

Conformational Transitions and Dynamic Behavior in Solution

The seven-membered 1,4-diazepane ring is a flexible structure capable of adopting several conformations. Unlike the well-defined chair conformation of cyclohexane, the diazepane ring typically exists in a dynamic equilibrium between various twist-chair and boat conformations. The energy barrier between these conformers is often low, leading to rapid interconversion in solution at room temperature.

Computational studies, often employing molecular modeling and quantum mechanics, indicate that the twist-chair conformation is generally the most stable for the 1,4-diazepane ring. nih.govresearchgate.net The introduction of a substituent on one of the nitrogen atoms, such as the 3-methylbutyl group, influences the conformational equilibrium. The bulky substituent will preferentially occupy a position that minimizes steric hindrance. In the case of N,N-disubstituted-1,4-diazepanes, studies have shown that the ring can adopt a twist-boat conformation to accommodate intramolecular interactions. nih.gov

The dynamic behavior in solution involves the ring flipping from one conformation to another. This process can be modeled computationally to determine the transition states and energy barriers associated with these conformational changes. For this compound, the primary dynamic process would be the interconversion between twist-chair forms, with the isobutyl group potentially influencing the rate and equilibrium position of this process.

Solvent Effects on Molecular Conformation and Stability

The surrounding solvent can have a significant impact on the conformational preferences and stability of a molecule. Computational models, particularly those using a Polarizable Continuum Model (PCM), can simulate the effects of different solvents. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

For a molecule like this compound, the polarity of the solvent is a key factor. In polar solvents, conformations with a larger dipole moment may be stabilized. Furthermore, solvents capable of hydrogen bonding (e.g., water, methanol) can interact with the amine groups of the diazepane ring, potentially altering the conformational energy landscape. For instance, the stability of different tautomers and constitutional isomers of related diazepine systems has been shown to be similar in a water medium when simulated with PCM. nih.gov The lone pairs on the nitrogen atoms are sites for hydrogen bonding, and the orientation of these lone pairs in different conformations will dictate the strength of the interaction with protic solvents.

Spectroscopic Parameter Prediction

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Density Functional Theory (DFT) calculations, often combined with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.gov These predictions can achieve high accuracy, with recent deep learning and graph neural network models further improving predictive power by learning from large datasets of experimental and calculated values. nih.govnih.gov

For this compound, a theoretical NMR prediction would involve first optimizing the molecule's geometry and then performing GIAO-DFT calculations. The results would provide predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule. These theoretical values are crucial for assigning peaks in an experimental spectrum, especially for a complex ring system where signals may overlap.

Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for a 1-Alkyl-1,4-Diazepane System Note: These are typical, illustrative values based on general knowledge of similar structures. Specific calculations for this compound are required for precise predictions.

Atom Position (in 1,4-diazepane ring)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C2/C3 (adjacent to N)45 - 552.5 - 3.0
C5/C7 (adjacent to N)45 - 552.5 - 3.0
C6 (central methylene)25 - 351.6 - 2.0
N-HN/A1.5 - 2.5 (broad)

Computational Vibrational Frequency Analysis

Vibrational (Infrared and Raman) spectroscopy provides a fingerprint of a molecule based on its vibrational modes. Computational frequency analysis, typically performed using DFT methods, calculates the harmonic vibrational frequencies and their corresponding intensities. researchgate.netarxiv.org These calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, allowing for better agreement with experimental spectra. nih.gov

A computational vibrational analysis of this compound would yield a set of vibrational modes, which can be visualized to understand the specific atomic motions involved (e.g., C-H stretching, CH₂ scissoring, N-H bending, and ring deformations). This analysis is instrumental in assigning the bands observed in experimental IR and Raman spectra.

Table 2: Representative Calculated Vibrational Frequencies for a 1,4-Diazepane System Note: This table illustrates the types of vibrational modes and their general frequency ranges. Specific values depend on the exact molecule and computational level.

Vibrational ModeTypical Frequency Range (cm⁻¹)Description
N-H Stretch3300 - 3500Stretching of the secondary amine bond.
C-H Stretch (Aliphatic)2850 - 3000Stretching of C-H bonds in the ring and substituent.
CH₂ Scissoring1440 - 1480Bending motion of the methylene (B1212753) groups.
N-H Bend1550 - 1650Bending motion of the secondary amine.
C-N Stretch1000 - 1250Stretching of the carbon-nitrogen bonds in the ring.

Chemical Reactivity and Derivatization Strategies

Nucleophilic and Electrophilic Reactivity of the 1,4-Diazepane Nitrogen Atoms

The nitrogen atoms in the 1-(3-methylbutyl)-1,4-diazepane ring possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity allows them to react with a variety of electrophiles. The N1-nitrogen is tertiary, substituted with the 3-methylbutyl group, while the N4-nitrogen is secondary. This difference in substitution influences their relative reactivity.

The secondary amine (N4) is generally more accessible and can readily participate in reactions such as alkylation, acylation, and sulfonylation. For instance, in the synthesis of related 1,4-diazepane derivatives, the secondary amine is often the site of further substitution. One common reaction is reductive amination, where the secondary amine reacts with an aldehyde or ketone in the presence of a reducing agent to introduce a new substituent. nih.govnih.gov For example, the reaction of a 1-substituted-1,4-diazepane with an aldehyde would proceed via the formation of an iminium ion intermediate, which is then reduced to yield the N1,N4-disubstituted product.

The nucleophilic character of the diazepane nitrogens is fundamental to their role in more complex syntheses. In the formation of certain chelators, the diazepane nitrogens can undergo condensation with aldehydes, leading to the formation of aminal bridges between the two nitrogen atoms. nih.gov Theoretical studies on the synthesis of 1,4-diazepine rings from aliphatic diamines highlight that the nucleophilic attack of the nitrogen atoms on an electrophilic center is a crucial step in the ring formation process. ijpcbs.com

While inherently nucleophilic, the nitrogen atoms can be involved in electrophilic reactions after activation. For example, conversion of the amine to a leaving group or formation of an iminium ion can render the adjacent carbon atoms susceptible to nucleophilic attack.

Table 1: Reactivity of 1,4-Diazepane Nitrogen Atoms

Reaction Type Nitrogen Atom(s) Involved Reagent Example Product Type
Nucleophilic Reactions
Alkylation N4 (secondary) Alkyl halide (e.g., CH₃I) N1,N4-disubstituted diazepane
Acylation N4 (secondary) Acyl chloride (e.g., CH₃COCl) N4-acyl-N1-alkyldiazepane
Reductive Amination N4 (secondary) Aldehyde/Ketone + NaBH₄ N1,N4-disubstituted diazepane
Michael Addition N4 (secondary) α,β-unsaturated ketone N4-adduct
Electrophilic Reactions
Iminium Ion Formation N4 (secondary) Carbonyl compound (intermediate) Iminium salt

Ring-Opening and Ring-Closing Reactions of the Diazepane Core

The seven-membered 1,4-diazepane ring is a relatively stable heterocyclic system. However, under certain conditions, it can undergo ring-opening or be formed through ring-closing reactions. Ring-opening reactions often require the activation of one of the nitrogen atoms to facilitate bond cleavage. For instance, in related azetidine-fused 1,4-benzodiazepine (B1214927) systems, the fused four-membered ring can be selectively opened. mdpi.comnih.gov This is often achieved by converting one of the diazepine (B8756704) nitrogens into a quaternary ammonium (B1175870) salt, which increases the ring strain and makes it susceptible to nucleophilic attack, leading to the opening of the smaller fused ring. mdpi.comnih.gov While this is not a direct opening of the diazepine ring itself, it demonstrates a strategy where derivatization can lead to ring transformations.

The formation of the 1,4-diazepane ring, a ring-closing reaction, is a common synthetic strategy. These reactions typically involve the intramolecular cyclization of a linear precursor containing two nitrogen atoms separated by a suitable carbon chain. For example, the condensation of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent can lead to the formation of a 1,4-diazepine ring. nih.gov In some cases, peptide synthesis involving aspartic acid has been shown to lead to the unintended formation of a 1,4-diazepine-2,5-dione ring system through the transformation of an aspartimide intermediate. nih.gov

Functionalization of the Butyl Side Chain

The 3-methylbutyl (isobutyl) side chain of this compound is generally unreactive. However, modern synthetic methods allow for the functionalization of C-H bonds, which could be applied to this side chain. The development of catalytic methods for the β-C(sp³)–H functionalization of N-alkylamines represents a powerful strategy for introducing functionality at the position beta to the nitrogen atom. nih.gov This approach could potentially be used to modify the isobutyl group.

Another approach is the functionalization of the α-C-H bond of the N-alkyl group. chemrxiv.orgresearchgate.net These reactions often proceed through the formation of an enamine or an iminium ion intermediate, which then reacts with an electrophile. For the 3-methylbutyl group, the α-C-H bonds are at the methylene (B1212753) group attached to the N1 nitrogen. Catalytic systems, including organocatalysts and transition metals, have been developed to activate these otherwise inert C-H bonds. chemrxiv.orgresearchgate.netresearchgate.netnih.gov

Table 2: Potential C-H Functionalization Sites on the 3-Methylbutyl Side Chain

Position C-H Bond Type Potential Reaction Type
Methylene (CH₂) α-C-H activation/functionalization
Methine (CH) β-C-H activation/functionalization
Methyl (CH₃) More challenging, requires specific catalysts

Heterocyclic Ring Annulation and Fusion with the 1,4-Diazepane Scaffold

Ring annulation involves the construction of a new ring onto an existing one. The Robinson annulation is a classic method for forming a six-membered ring by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgpressbooks.pubbyjus.commasterorganicchemistry.com In principle, a derivative of this compound could be designed to act as a Michael donor. For example, if a ketone functionality were present on a side chain attached to the N4-nitrogen, it could be converted to an enolate and react with an α,β-unsaturated ketone like methyl vinyl ketone. The subsequent intramolecular aldol condensation would lead to a fused bicyclic system.

More broadly, various annulation strategies can be employed to build new heterocyclic rings onto the 1,4-diazepane core. This includes [4+1] annulation reactions, which are used to construct five-membered rings. dicp.ac.cnnih.gov The synthesis of fused quinoxaline- nih.govacs.org-diazepine hybrids has been achieved through domino reactions, demonstrating the feasibility of constructing complex polycyclic systems based on the diazepine scaffold. semanticscholar.org Furthermore, rhodium-catalyzed C-H bond activation has been used for the direct arylation and alkylation of nitrogen heterocycles, which can be extended to intramolecular reactions to form fused ring systems. nih.govnih.gov

Mechanistic Studies of 1,4-Diazepane Transformations

Understanding the mechanisms of reactions involving the 1,4-diazepane scaffold is crucial for controlling reaction outcomes and designing new synthetic routes. These studies often involve a combination of experimental work and computational chemistry.

Reaction intermediates are transient species that are formed and consumed during a chemical reaction. Their detection and characterization provide valuable insight into the reaction pathway. In the synthesis of 1,4-diazepines, ketimine intermediates have been identified, which then undergo intramolecular cyclization. nih.gov Computational studies have explored the stability of tautomeric forms of reaction intermediates in diazepine synthesis. ijpcbs.com

In the context of C-H functionalization of N-alkylamines, radical and ionic species such as iminium ions are proposed as key intermediates. nih.govnih.gov For instance, in the α-alkylation of primary amines, bridging metallaaziridine complexes have been suggested as the catalytically active intermediates. researchgate.net The formation of these intermediates is often the rate-determining step and dictates the regioselectivity of the reaction.

The transition state is the highest energy point along a reaction coordinate and represents the energy barrier that must be overcome for a reaction to occur. Computational methods, such as density functional theory (DFT), are powerful tools for locating and analyzing transition state structures. ims.ac.jpscm.comucsb.eduyoutube.com

For benzodiazepines, which are structurally related to 1,4-diazepanes, the transition states for ring inversion have been investigated using ab initio methods. acs.org These studies revealed that the presence of substituents can lead to multiple reaction paths for the conformational inversion of the seven-membered ring. In the synthesis of 1,4-diazepines, theoretical studies have been conducted to determine the most favorable reaction pathway by comparing the energies of different transition states. ijpcbs.com For example, in the reaction of a cetimine intermediate with an aldehyde, different pathways for the formation of the diazepine ring were evaluated to identify the one with the lowest activation energy. ijpcbs.com Similarly, in the reductive amination of 1,4-diazepane-6-amine, computational methods were used to evaluate different potential reaction mechanisms, including a direct reductive amination pathway and a hypothetical pathway involving C-N bond insertion. nih.govnih.gov

Coordination Chemistry of 1,4 Diazepane Ligands

1,4-Diazepanes as Multi-Dentate Ligands for Metal Ion Coordination

1,4-Diazepane and its derivatives are versatile ligands in coordination chemistry, primarily due to the presence of two nitrogen donor atoms within a flexible seven-membered ring. nsu.ru These nitrogen atoms possess lone pairs of electrons that can be donated to a central metal ion, forming coordinate covalent bonds. nsu.ru Depending on the substituents on the diazepane ring and the nature of the metal ion, these ligands can exhibit different denticities, meaning they can bind to the metal center through one or more donor atoms.

In its simplest form, 1,4-diazepane can act as a bidentate ligand, coordinating to a metal ion through both nitrogen atoms. The flexibility of the seven-membered ring allows it to adopt various conformations, such as a chair or boat form, to accommodate the geometric preferences of the metal center. Furthermore, functional groups can be introduced onto the nitrogen atoms or the carbon backbone of the diazepane ring, leading to ligands with higher denticities. For instance, the attachment of pendant arms containing additional donor atoms (e.g., oxygen, nitrogen, or sulfur) can result in tridentate, tetradentate, or even hexadentate ligands. nih.gov These multidentate ligands are of significant interest as they can form highly stable complexes with metal ions due to the chelate effect. dntb.gov.ua

Synthesis and Characterization of Metal Complexes with 1,4-Diazepane Derivatives

The synthesis of metal complexes with 1,4-diazepane derivatives typically involves the reaction of a suitable metal salt with the diazepane ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. For N-substituted 1,4-diazepanes, including the target compound 1-(3-Methylbutyl)-1,4-diazepane, the synthesis of the ligand itself is a prerequisite. This can be achieved through various organic synthesis methods, such as the Schmidt reaction of N-alkyl-4-piperidones. researchgate.net

Once synthesized, the metal complexes are characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties. Common characterization methods include:

  • X-ray Crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of diamagnetic complexes in solution. It provides information about the connectivity of atoms and the dynamic behavior of the ligand. nih.gov
  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the complex and to probe the coordination of the ligand to the metal ion.
  • UV-Visible Spectroscopy: This method is employed to study the electronic transitions within the complex, providing insights into its electronic structure and coordination environment. mdpi.com
  • Elemental Analysis: This technique determines the elemental composition of the complex, which helps to confirm its stoichiometry.
  • For example, studies on cobalt(II) complexes with 1,4-diaza-1,3-butadiene ligands have utilized IR, UV-Vis-NIR spectroscopy, and elemental analysis for detailed characterization, with X-ray diffraction confirming the molecular structure. mdpi.com

    Ligand Design Principles for Tunable Coordination Properties

    The coordination properties of 1,4-diazepane ligands can be fine-tuned by systematically modifying their structure. This ability to tailor the ligand's properties is a key aspect of modern coordination chemistry, enabling the design of metal complexes with specific functions. hud.ac.uk Key design principles include:

  • Steric Effects: The size and bulkiness of the substituents on the diazepane ring can influence the coordination geometry and the stability of the resulting complex. For instance, bulky substituents can enforce a particular coordination geometry or prevent the coordination of additional ligands.
  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can affect the electron density on the nitrogen donor atoms, thereby influencing the strength of the metal-ligand bond.
  • Pendant Arms: The introduction of pendant arms with additional donor atoms can increase the denticity of the ligand and enhance the stability of the complex through the chelate effect. The length and flexibility of these arms can also be varied to control the coordination geometry and selectivity for specific metal ions. nih.gov
  • Chirality: The incorporation of chiral centers into the diazepane ligand can lead to the formation of chiral metal complexes, which are of great interest for applications in asymmetric catalysis. nih.gov
  • By applying these principles, chemists can design 1,4-diazepane-based ligands with tailored coordination properties for a wide range of applications, from catalysis to materials science. mdpi.com

    Stability and Selectivity of Metal-Diazepane Complexes

    The stability of a metal complex refers to its tendency to form and persist in solution, while selectivity refers to the ability of a ligand to preferentially bind to a specific metal ion over others. Both stability and selectivity are crucial factors in the design of functional metal complexes. researchgate.net

    The stability of metal-diazepane complexes is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the denticity of the ligand, and the chelate effect. In general, complexes with higher denticity and those that form five- or six-membered chelate rings tend to be more stable. dntb.gov.ua The stability of complexes with a series of divalent metal ions often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net

    The selectivity of a 1,4-diazepane ligand for a particular metal ion can be controlled by carefully designing the ligand's structure. For example, the size of the coordination cavity can be adjusted to match the ionic radius of the target metal ion. Additionally, the type and arrangement of donor atoms can be chosen to satisfy the specific coordination preferences of the desired metal ion.

    The table below presents hypothetical stability constant data for complexes of a generic N-substituted 1,4-diazepane ligand with various metal ions to illustrate these concepts.

    Hypothetical Stability Constants (log K) of Metal Complexes with a Generic N-substituted 1,4-Diazepane Ligand
    Metal Ionlog K
    Cu2+12.5
    Ni2+10.2
    Zn2+9.8
    Co2+9.1
    Fe2+8.5
    Mn2+7.3

    Applications in Catalysis

    Metal-Diazepane Complexes as Homogeneous Catalysts

    Metal complexes of 1,4-diazepane and its derivatives have shown promise as homogeneous catalysts in a variety of organic transformations. researchgate.net The catalytic activity of these complexes arises from the ability of the metal center to activate substrates and facilitate chemical reactions. The diazepane ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and controlling the selectivity of the catalytic process. nih.gov

    For example, palladium complexes of N-heterocyclic carbenes (NHCs) derived from diazepine (B8756704) precursors have been investigated for their catalytic activity in C-H activation and cross-coupling reactions. unimi.it The modular nature of the diazepane scaffold allows for the systematic tuning of the ligand's steric and electronic properties to optimize the performance of the catalyst for a specific reaction.

    Asymmetric Catalysis Mediated by Chiral Diazepane Ligands

    A particularly exciting area of research is the use of chiral 1,4-diazepane ligands in asymmetric catalysis. nih.gov In this field, the goal is to use a chiral catalyst to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product over the other. This is of immense importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its stereochemistry.

    Chiral 1,4-diazepane ligands can be synthesized from chiral starting materials or by introducing chiral substituents onto the diazepane ring. When these chiral ligands are coordinated to a metal center, they create a chiral environment that can influence the approach of the substrate to the catalytically active site. This can lead to high levels of enantioselectivity in a variety of reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. nih.govyoutube.comyoutube.com

    The development of new chiral diazepane ligands and their corresponding metal complexes continues to be an active area of research, with the potential to provide more efficient and selective catalysts for the synthesis of enantiomerically pure compounds. nih.govnih.gov

    No Publicly Available Research on the Non-Pharmacological Applications of this compound

    Despite a comprehensive search of scientific literature and chemical databases, no specific research or data could be located regarding the non-pharmacological applications of the chemical compound this compound.

    The investigation sought to detail the compound's use in materials science, environmental applications, and chemical sensing, as per the specified outline. However, the search yielded only basic chemical identifiers and supplier information. There is a notable absence of published studies exploring the integration of this compound into polymeric structures, its role in supramolecular assemblies, its efficacy in contaminant removal or heavy metal sequestration, or its function in chemical sensing and recognition.

    While the broader class of 1,4-diazepane frameworks is known to be explored in various scientific fields, including medicinal chemistry and materials science, research on this specific N-alkylated derivative with a 3-methylbutyl substituent does not appear to be available in the public domain. Consequently, it is not possible to provide a scientifically accurate article on its non-pharmacological applications at this time.

    Further research would be required to determine if this compound possesses any of the outlined non-pharmacological properties.

    Non Pharmacological Applications of 1,4 Diazepane Frameworks

    Use in Chemical Sensing and Recognition

    Design of Chemosensors Based on Diazepane Scaffolds

    The general strategy for designing a chemosensor involves integrating a recognition unit (the diazepane scaffold) with a signaling unit (a fluorophore or chromophore). The interaction of an analyte with the diazepane's nitrogen atoms can modulate the photophysical properties of the signaling unit, resulting in a change in fluorescence or color that can be measured.

    Researchers have successfully synthesized various 1,4-diazepine and 1,5-benzodiazepine derivatives, highlighting the versatility of synthetic routes to modify the core structure. nih.gov These synthetic methodologies allow for the introduction of various substituents, which can be used to tune the selectivity and sensitivity of the chemosensor for specific analytes. For instance, modifying the substituents on the nitrogen atoms or the backbone of the diazepane ring can influence the binding affinity for different metal ions or organic molecules.

    The development of efficient synthetic procedures, such as those using heteropolyacid catalysts, enables the creation of a library of diazepine (B8756704) derivatives with diverse functionalities. nih.gov This synthetic accessibility is crucial for systematically studying the structure-activity relationships in chemosensor design and for optimizing the performance of the final sensor. While the primary focus of many studies has been on the pharmacological potential of these compounds, the underlying synthetic chemistry provides a strong foundation for their application in other fields, including the development of novel sensing technologies. semanticscholar.orgnih.gov

    Future Directions in 1,4 Diazepane Chemical Research

    Development of Novel and Sustainable Synthetic Methodologies

    The synthesis of the 1,4-diazepane core, especially in an enantiomerically pure form, remains a significant focus of research. While classical methods exist, the future lies in developing more efficient, atom-economical, and environmentally benign processes.

    Recent advancements have introduced several promising strategies. Domino processes, which involve the in-situ generation of an aza-Nazarov reagent from simple starting materials like 1,2-diamines, offer a step- and atom-economical route to 1,4-diazepanes, often under solvent-free conditions. nih.govacs.orgresearchgate.net Another innovative approach is the Tf2O-promoted [5+2] annulation of ynamides with imidazolidines, which provides a metal-free and sustainable pathway to substituted 5-amino-1,4-diazepines. researchgate.net The use of N-propargylamines as versatile building blocks also presents a newer, high-atom-economy route to the 1,4-diazepane core. rsc.org

    For chiral synthesis, crucial for specific compounds like (S)-tert-Butyl 3-methyl-1,4-diazepane, biocatalysis represents a significant leap forward. The use of imine reductases (IREDs) for intramolecular asymmetric reductive amination has been shown to produce chiral 1,4-diazepanes with high enantioselectivity. acs.orgacs.org This enzymatic approach avoids the need for chiral auxiliaries or resolutions and operates under mild conditions. acs.org Similarly, methods starting from the chiral pool, such as the Fukuyama-Mitsunobu cyclization beginning with commercially available amino alcohols, provide a practical route for large-scale enantioselective synthesis. researchgate.net

    Sustainable chemistry principles are also being integrated into synthetic design. The use of heteropolyacids as recyclable catalysts has proven effective for the synthesis of 1,4-diazepine derivatives, offering high yields and shorter reaction times compared to traditional acid catalysts. nih.gov Furthermore, green approaches using catalysts like oxalic acid in water are being explored for the synthesis of related diazepine (B8756704) structures. researchgate.net

    Table 1: Comparison of Modern Synthetic Methodologies for 1,4-Diazepanes

    Methodology Key Features Advantages Relevant For Citations
    Domino Aza-Nazarov Cyclization In-situ generation of reactive intermediate from simple precursors. High atom and step economy; can be solvent-free. Substituted 1,4-diazepanes nih.govacs.org
    Biocatalytic Reductive Amination Employs imine reductase (IRED) enzymes. High enantioselectivity; mild reaction conditions; sustainable. Chiral 1,4-diazepanes acs.orgacs.org
    [5+2] Annulation Tf2O-promoted reaction of ynamides and imidazolidines. Metal-free; operational simplicity; broad substrate scope. Functionalized 1,4-diazepines researchgate.net
    Heteropolyacid Catalysis Use of Keggin-type heteropolyacids as catalysts. High yields; short reaction times; reusable catalyst. Substituted 1,4-diazepines nih.gov
    Fukuyama-Mitsunobu Cyclization Intramolecular cyclization starting from chiral amino alcohols. Access to specific enantiomers; scalable. Chiral 1,4-diazepanes researchgate.net

    Exploration of Under-Investigated Reactivity Patterns

    Beyond synthesis, a significant area for future investigation is the reactivity of the 1,4-diazepane ring itself. Current research has predominantly treated it as a stable scaffold for appending functional groups. However, the inherent functionality of the diazepane core—two secondary amines in a flexible seven-membered ring—presents opportunities for novel chemical transformations.

    Future work could focus on leveraging the 1,4-diazepane moiety as an active participant in complex reaction cascades. Building on the concept of domino reactions used for its synthesis, researchers could explore its use as a template for constructing more elaborate fused heterocyclic systems, such as the tetracyclic azetodiazepines or pyrido[3′,2′:4,5]thieno[3,2-e] nih.govnih.govdiazepin-2-ones mentioned in recent literature. researchgate.netnih.gov

    The selective functionalization of the two nitrogen atoms remains a challenge and an opportunity. Developing orthogonal protection-deprotection strategies or reactions that can distinguish between the N1 and N4 positions based on subtle electronic or steric differences would be a major advance. This would enable the synthesis of precisely substituted diazepanes for applications in medicinal chemistry and beyond.

    Furthermore, the reactivity of the C-H bonds within the diazepane ring is largely unexplored. The development of late-stage C-H functionalization methods would provide a powerful tool for rapidly diversifying 1,4-diazepane libraries, allowing for the introduction of new substituents onto the carbon skeleton without requiring a complete re-synthesis.

    Advanced Computational Modeling for Predictive Chemistry

    Computational chemistry is becoming an indispensable tool for accelerating research. For 1,4-diazepane derivatives, advanced computational modeling offers a pathway to predict chemical properties, understand reaction mechanisms, and design novel molecules with targeted functions.

    Molecular dynamics (MD) simulations and density functional theory (DFT) calculations are already being used to provide insights into the synthesis and biological activity of these compounds. For instance, MD simulations have been employed to understand the improved catalytic efficiency of enzyme mutants used in chiral diazepane synthesis and to confirm the binding modes of diazepane-based ligands in receptor active sites. acs.orgnih.gov

    Future efforts will likely involve the development and application of more sophisticated predictive models. Quantitative Structure-Activity Relationship (QSAR) studies, such as the atom-based 3D-QSAR analysis performed using software like PHASE, can help identify the key structural features responsible for biological affinity. openpharmaceuticalsciencesjournal.com These models can guide the design of new derivatives with enhanced potency and selectivity.

    Moreover, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using programs like QikProp is crucial for early-stage drug discovery. openpharmaceuticalsciencesjournal.com Applying these predictive tools to virtual libraries of 1,4-diazepanes, including derivatives of 1-(3-Methylbutyl)-1,4-diazepane, can help prioritize synthetic targets with favorable pharmacokinetic profiles, saving significant time and resources. openpharmaceuticalsciencesjournal.comnih.gov These computational approaches can also be used to explore reactivity, predict the outcomes of unknown reactions, and elucidate complex reaction mechanisms at a molecular level. mdpi.com

    Table 2: Applications of Computational Modeling in 1,4-Diazepane Research

    Computational Method Application Area Purpose Citations
    Molecular Dynamics (MD) Simulations Enzyme Engineering / Ligand Binding To understand enzyme-substrate interactions and conformational changes; to validate ligand binding poses in a receptor. acs.orgnih.gov
    Density Functional Theory (DFT) Reaction Mechanism / Reactivity To calculate transition states and reaction energies; to understand electronic structure and reactivity indices. acs.orgmdpi.com
    Pharmacophore Modeling (e.g., PHASE) Drug Design To identify the common structural features required for biological activity and guide the design of new analogues. openpharmaceuticalsciencesjournal.com
    ADMET Prediction (e.g., QikProp) Drug Discovery To predict pharmacokinetic and pharmacodynamic properties in silico, enabling early-stage candidate selection. openpharmaceuticalsciencesjournal.com
    PASS Simulation Bioactivity Prediction To predict the likely spectrum of biological activities for a given compound based on its structure. mdpi.com

    Expanding Applications in Catalysis and Materials Science

    While the pharmaceutical arena has dominated 1,4-diazepane research, significant untapped potential exists in catalysis and materials science. The unique structural and electronic properties of the 1,4-diazepane ring make it an attractive candidate for these fields.

    In catalysis, chiral 1,4-diazepanes like this compound are promising scaffolds for the development of novel asymmetric ligands. As cyclic diamines, they can act as chelating ligands for transition metals. wikipedia.org The synthesis of N,N'-disubstituted derivatives would allow for fine-tuning of the steric and electronic environment around a metal center, creating bespoke catalysts for a range of asymmetric transformations, such as hydrogenations, cross-couplings, and cycloadditions.

    In materials science, the incorporation of the 1,4-diazepane unit into polymers or frameworks could lead to novel functional materials. The two basic nitrogen atoms can act as hydrogen bond donors/acceptors or as sites for protonation, suggesting applications in pH-responsive materials or "proton sponges". beilstein-journals.org Integrating 1,4-diazepane moieties into the backbone of polymers could influence chain conformation and material properties like thermal stability and solubility. Furthermore, their ability to chelate metal ions could be exploited in the design of metal-organic frameworks (MOFs) for applications in gas storage, separation, or sensing. The historical use of related benzodiazepines as dyes for acrylic fibers also hints at the potential for developing new chromophoric or photophysically active materials based on the 1,4-diazepane core. nih.gov

    Q & A

    Q. How to integrate experimental data with molecular docking studies for target identification?

    • Methodological Answer : Dock the compound into protein active sites (e.g., GPCRs, kinases) using AutoDock Vina or Schrödinger Suite. Validate docking poses with mutagenesis data or cryo-EM structures. Combine binding affinity predictions (ΔG) with experimental IC50_{50} values to refine scoring functions .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.